6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 887453-97-6
Cat. No.: VC6364697
Molecular Formula: C23H24FN7
Molecular Weight: 417.492
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887453-97-6 |
|---|---|
| Molecular Formula | C23H24FN7 |
| Molecular Weight | 417.492 |
| IUPAC Name | 6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C23H24FN7/c1-16-5-3-4-6-20(16)26-21-19-15-25-29(2)22(19)28-23(27-21)31-13-11-30(12-14-31)18-9-7-17(24)8-10-18/h3-10,15H,11-14H2,1-2H3,(H,26,27,28) |
| Standard InChI Key | DFXFNXPHVCAREV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Introduction
Structural Features and Molecular Properties
The compound features a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring and aromatic substituents. Key structural components include:
-
Pyrazolo[3,4-d]pyrimidine nucleus: A bicyclic heteroaromatic system that facilitates interactions with kinase ATP-binding pockets .
-
4-(4-Fluorophenyl)piperazine: Enhances solubility and targets receptors such as dopamine and serotonin transporters.
-
N-(o-Tolyl) group: A hydrophobic moiety that improves membrane permeability and target binding affinity.
The molecular formula is , with a molecular weight of 417.492 g/mol . Its IUPAC name, 6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, reflects these substituents .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 887453-97-6 |
| Molecular Formula | |
| Molecular Weight | 417.492 g/mol |
| IUPAC Name | 6-[4-(4-Fluorophenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| SMILES | CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Synthesis and Chemical Modifications
The synthesis involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine precursors. A typical pathway includes:
-
Chlorination: Introduction of a chlorine atom at the 4-position of the pyrimidine ring .
-
Hydrazinolysis: Replacement of the chlorine with hydrazine to form a hydrazino intermediate .
-
Condensation: Reaction with 4-(4-fluorophenyl)piperazine and o-toluidine to install the piperazine and toluidine groups.
Modifications such as substituting the phenyl amino group with carbonyl or morpholine moieties have been explored to optimize anticancer activity . For example, replacing the o-tolyl group with a 3-methoxyphenyl group (as in CAS No. 878064-07-4) alters solubility but retains kinase affinity .
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound inhibits EGFR and ErbB2 kinases at sub-micromolar concentrations ( and , respectively) . This dual inhibition disrupts downstream signaling pathways, including MAPK and PI3K/Akt, leading to reduced cancer cell proliferation .
Apoptosis and Cell Cycle Arrest
In ovarian (OVCAR-4) and lung (NCI-H460) cancer cells, the compound induces apoptosis by elevating active caspase-3 levels (11-fold increase) . Concurrently, it arrests the cell cycle at the G2/M phase, preventing mitosis and promoting pre-G1 accumulation .
Table 2: Anticancer Activity Profile
| Cell Line | IC50 (μM) | Mechanism Observed |
|---|---|---|
| OVCAR-4 (Ovarian) | 4.44 | Caspase-3 activation |
| NCI-H460 (Lung) | 3.92 | G2/M arrest |
| ACHN (Renal) | 5.21 | ErbB2 inhibition |
Comparative Analysis with Related Derivatives
Structural analogs demonstrate varied pharmacological profiles:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume